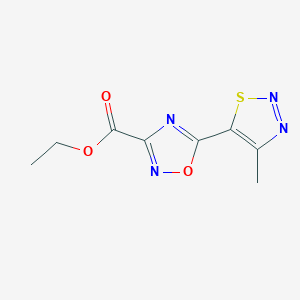![molecular formula C12H10Cl2N2O4 B13580396 3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a chemical compound with the molecular formula C12H10Cl2N2O4 and a molecular weight of 317.13 g/mol . This compound is known for its unique structure, which includes a dichlorophenyl group and an imidazolidinone ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the reaction of 3,5-dichlorophenyl isothiocyanate with potassium cyanide to form a cyanothioformamide derivative. This intermediate then undergoes cycloaddition with phenyl isocyanate to produce the imidazolidine ring . The final product is obtained through imine hydrolysis with ethanolic hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazolidinone ring or the dichlorophenyl group.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione derivatives, while substitution reactions can produce a variety of substituted imidazolidinones .
Aplicaciones Científicas De Investigación
3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential therapeutic effects, particularly in developing new drugs with improved efficacy and safety profiles.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets. The compound’s dichlorophenyl group and imidazolidinone ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: This compound shares the dichlorophenyl group but has a different ring structure.
3-(3,5-Dichlorophenyl)propionic acid: Similar in having the dichlorophenyl group but lacks the imidazolidinone ring.
Uniqueness
3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is unique due to its combination of the dichlorophenyl group and the imidazolidinone ring. This structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.
Propiedades
Fórmula molecular |
C12H10Cl2N2O4 |
|---|---|
Peso molecular |
317.12 g/mol |
Nombre IUPAC |
3-[1-(3,5-dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
InChI |
InChI=1S/C12H10Cl2N2O4/c13-6-3-7(14)5-8(4-6)16-11(19)9(15-12(16)20)1-2-10(17)18/h3-5,9H,1-2H2,(H,15,20)(H,17,18) |
Clave InChI |
VECULOGGSJZUJY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)N2C(=O)C(NC2=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


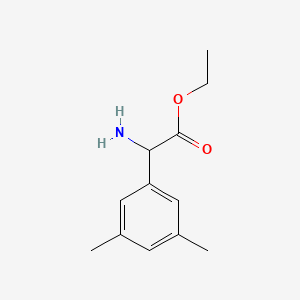
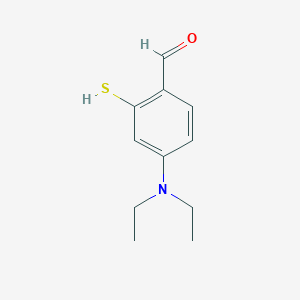
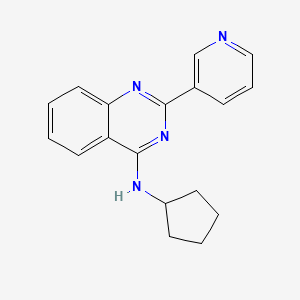
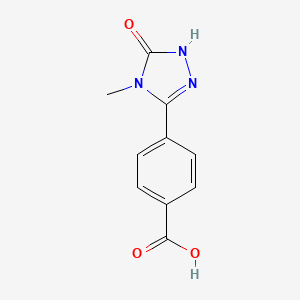
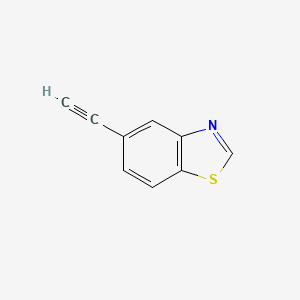
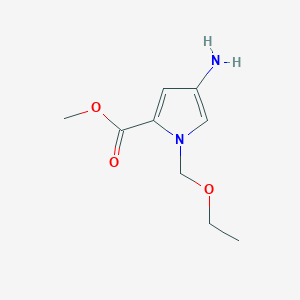
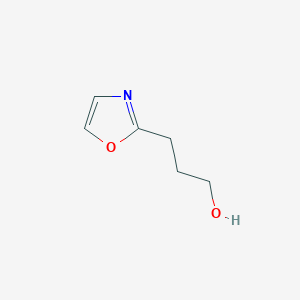
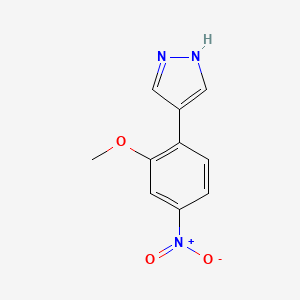
![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
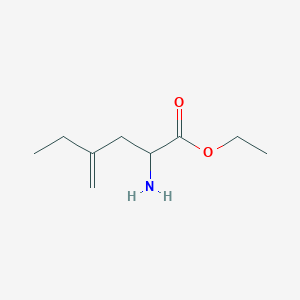
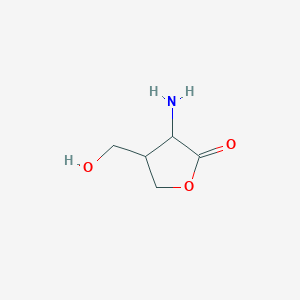

![2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)
